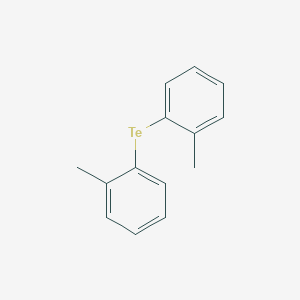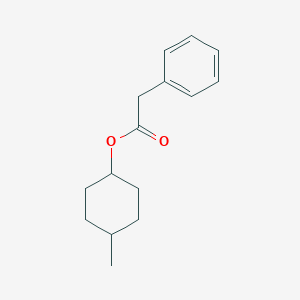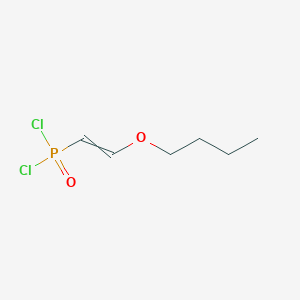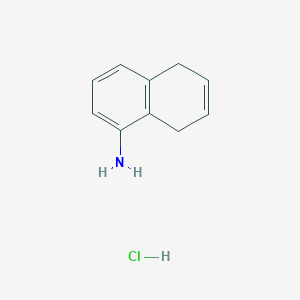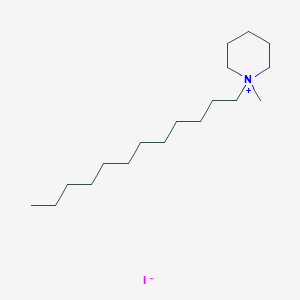![molecular formula C12H9N3O5 B14724989 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6370-36-1](/img/structure/B14724989.png)
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and ability to form complexes with metal ions or other biomolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
- 2,2′-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 3-Hydroxy-4-nitrobenzaldehyde
Uniqueness
Compared to similar compounds, 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, offering distinct reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
6370-36-1 |
|---|---|
Molekularformel |
C12H9N3O5 |
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
4-[(2-hydroxy-5-nitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9N3O5/c16-8-2-3-9(12(18)6-8)13-14-10-5-7(15(19)20)1-4-11(10)17/h1-6,16-18H |
InChI-Schlüssel |
DCLJIXXOBAYCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


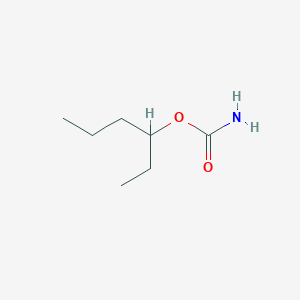
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
